molecular formula C20H22F3N3O4S B15024881 ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B15024881
M. Wt: 457.5 g/mol
InChI Key: JPTLHVZKLHZRHL-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, an indazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with appropriate indazole precursors under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene and indazole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 5-ACETYL-4-METHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22F3N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H22F3N3O4S/c1-4-30-19(29)15-10(2)16(11(3)27)31-18(15)24-14(28)9-26-13-8-6-5-7-12(13)17(25-26)20(21,22)23/h4-9H2,1-3H3,(H,24,28)

InChI Key

JPTLHVZKLHZRHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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